Fmoc-Adc(10)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Adc(10)-ol, also known as N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid, is a protected amino acid derivative. It is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound has a molecular formula of C25H31NO4 and a molecular weight of 409.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Adc(10)-ol typically involves the protection of the amino group of 10-amino-decanoic acid with a fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Adc(10)-ol undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, yielding the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 10-amino-decanoic acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the building blocks.
Scientific Research Applications
Chemistry
Fmoc-Adc(10)-ol is extensively used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It serves as a building block for the synthesis of complex peptides and proteins .
Biology
In biological research, this compound is used to create peptide-based probes and inhibitors that can interact with specific proteins or enzymes. These probes are valuable tools for studying protein function and interactions .
Medicine
This compound derivatives are explored for their potential therapeutic applications, including the development of peptide-based drugs and vaccines. These compounds can be designed to target specific disease-related proteins .
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and diagnostic agents. Its stability and compatibility with automated synthesizers make it a preferred choice for large-scale peptide production .
Mechanism of Action
The mechanism of action of Fmoc-Adc(10)-ol primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential addition of amino acids to form the desired peptide chain .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-Gly-OH: Another Fmoc-protected amino acid derivative used in peptide synthesis.
Fmoc-D-Trp(Boc)-OH: A protected tryptophan derivative used in the synthesis of antibody-drug conjugates (ADCs).
Uniqueness
Fmoc-Adc(10)-ol is unique due to its long aliphatic chain, which imparts hydrophobic characteristics to the peptides synthesized with it. This can influence the folding and stability of the resulting peptides, making it suitable for specific applications where hydrophobic interactions are crucial .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(10-hydroxydecyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO3/c27-18-12-6-4-2-1-3-5-11-17-26-25(28)29-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24,27H,1-6,11-12,17-19H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHSADYFCFERJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.